(E)-N-Methylcinnamylamine-d3
Description
Properties
CAS No. |
1795142-11-8 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
186.697 |
IUPAC Name |
(E)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+;/i1D3; |
InChI Key |
XGJZECMFJCEEJU-ZRHZDPIFSA-N |
SMILES |
CNCC=CC1=CC=CC=C1.Cl |
Synonyms |
(2E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine; (E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine; |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of E N Methylcinnamylamine D3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Analysis
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. technologynetworks.com In the context of isotopically labeled compounds, specific NMR methods are essential for verifying the location and percentage of deuterium (B1214612) incorporation. semanticscholar.orgsigmaaldrich.com
¹H NMR for Residual Proton Detection and Purity Assessment
¹H NMR (Proton NMR) spectroscopy is a fundamental technique for the structural analysis of organic compounds. huji.ac.il In the analysis of deuterated molecules like (E)-N-Methylcinnamylamine-d3, ¹H NMR is primarily used to detect any residual, non-deuterated protons at the labeled positions. sigmaaldrich.com The presence and integration of signals corresponding to the N-methyl group provide a direct measure of the isotopic purity. For instance, a small signal at the chemical shift expected for the N-methyl protons would indicate incomplete deuteration.
Table 1: Representative ¹H NMR Data for (E)-N-Methylcinnamylamine Backbone
| Proton Position | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) Range |
| Phenyl (Ar-H) | 7.20 - 7.45 | Multiplet | - |
| Vinylic (C=CH-Ph) | 6.50 - 6.65 | Doublet | ~16 |
| Vinylic (CH=C-Ph) | 6.20 - 6.35 | Doublet of Triplets | ~16, ~6 |
| Methylene (B1212753) (-CH₂-N) | 3.30 - 3.40 | Doublet | ~6 |
| N-Methyl (-N-CH₃) | ~2.45 | Singlet | - |
Note: The N-Methyl signal at ~2.45 ppm is expected to be significantly diminished or absent in a highly deuterated sample of this compound.
²H NMR for Deuterium Site Assignment and Quantification
²H NMR (Deuterium NMR) spectroscopy directly observes the deuterium nuclei, providing unambiguous confirmation of the deuteration site. huji.ac.ilnih.gov While less sensitive than ¹H NMR, it is an indispensable tool for analyzing highly enriched deuterated compounds. sigmaaldrich.comhuji.ac.il In the case of this compound, a single resonance in the ²H NMR spectrum corresponding to the chemical shift of the N-methyl group would definitively assign the location of the deuterium atoms. sigmaaldrich.com
The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, simplifying spectral interpretation. sigmaaldrich.comhuji.ac.il This technique is particularly valuable as it avoids the complexities of interpreting very small residual proton signals in ¹H NMR and is not affected by proton signals from solvents or impurities. sigmaaldrich.com The integration of the deuterium signal can be used to quantify the amount of deuterium at the specific site.
¹³C NMR in the Presence of Deuterium Labeling
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. docbrown.info When a carbon atom is directly bonded to deuterium, the signal for that carbon in the ¹³C NMR spectrum is affected in two primary ways. First, the resonance often splits into a multiplet due to one-bond carbon-deuterium (¹³C-²H) coupling. Second, an isotopic shift, typically an upfield shift (to a lower ppm value), is observed for the deuterated carbon and sometimes for carbons two or three bonds away. nih.govnih.gov
For this compound, the signal for the N-methyl carbon would exhibit these effects. The multiplicity of the signal (a triplet for a -CD₃ group) and the magnitude of the isotopic shift provide further evidence of successful deuteration. The rest of the carbon signals corresponding to the cinnamyl backbone should remain largely unaffected, confirming that deuteration occurred specifically at the intended N-methyl position. utoronto.ca
Table 2: Expected ¹³C NMR Isotopic Effects for the N-Methyl Carbon in this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ²H coupling) | Expected Isotopic Shift (Δδ) |
| N-CD₃ | ~35-45 ppm | Triplet (1:1:1) | Upfield shift |
Quantitative NMR (qNMR) for Deuterium Enrichment Determination
Quantitative NMR (qNMR) is a specialized application of NMR used to determine the concentration or purity of a substance with high accuracy. For deuterated compounds, qNMR can be employed to precisely determine the level of deuterium enrichment. sigmaaldrich.com This is often achieved by comparing the integral of a residual proton signal in the ¹H NMR spectrum with the integral of a non-deuterated proton signal within the same molecule, using a precisely weighed internal standard.
Alternatively, ²H qNMR can be performed by comparing the integral of the deuterium signal against a deuterated internal standard of known concentration and isotopic enrichment. This method provides a direct and accurate measurement of the deuterium content, which is crucial for applications where the exact isotopic ratio must be known. sigmaaldrich.com
Mass Spectrometry (MS) for Isotopic Abundance Determination
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and isotopic composition. miamioh.edusavemyexams.com
High-Resolution Mass Spectrometry (HRMS) for Confirmation of Deuteration
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation between compounds with very similar nominal masses. rsc.orgmsu.edu For this compound, HRMS is used to confirm the incorporation of three deuterium atoms by comparing the measured accurate mass of the molecular ion with the calculated theoretical mass.
Table 3: Theoretical Mass Comparison
| Compound | Chemical Formula | Exact Monoisotopic Mass (Da) |
| (E)-N-Methylcinnamylamine | C₁₀H₁₃N | 147.1048 |
| This compound | C₁₀H₁₀D₃N | 150.1236 |
The observed mass in an HRMS experiment should closely match the theoretical exact mass for this compound, providing definitive evidence of successful deuteration. huji.ac.ilnih.gov
Isotope Distribution Analysis for Deuterium Content
Isotope Distribution Analysis, primarily conducted using mass spectrometry (MS), is a critical technique for determining the isotopic purity and deuterium incorporation in this compound. This analysis confirms that the deuterium atoms have been successfully integrated into the molecule and quantifies the extent of this labeling.
In mass spectrometry, molecules are ionized and their mass-to-charge (m/z) ratio is measured. Since deuterium (D) has a mass approximately double that of protium (B1232500) (¹H), the incorporation of three deuterium atoms in this compound results in a distinct mass shift compared to its non-deuterated counterpart, (E)-N-Methylcinnamylamine. spectroscopyonline.com The analysis of the resulting mass spectrum allows for the determination of the isotopic distribution, which reveals the percentage of molecules containing the desired number of deuterium atoms (d3), as well as the presence of any partially deuterated (d1, d2) or non-deuterated (d0) species. d-nb.info
The isotopic purity is a crucial parameter, and its determination is often achieved through high-resolution mass spectrometry. This technique can distinguish between isotopologues—molecules that differ only in their isotopic composition. d-nb.info The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species are used to calculate the deuterium content and isotopic enrichment. For instance, a high-purity this compound sample would exhibit a dominant peak for the d3 isotopologue, with minimal contributions from lower-deuteration species. rsc.org
The data obtained from isotope distribution analysis is fundamental for the validation of deuterated standards. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are employed to separate the compound from any impurities before it enters the mass spectrometer, ensuring that the measured isotopic distribution is accurate for the compound of interest. buchem.com
Table 1: Theoretical Isotopic Distribution Data for this compound This table presents a hypothetical example of high-purity this compound, illustrating the expected output from an isotope distribution analysis.
| Isotopologue | Relative Abundance (%) | Deuterium Content |
|---|---|---|
| d0 (No Deuterium) | < 0.5% | 0% |
| d1 (One Deuterium) | < 1.0% | 33.3% |
| d2 (Two Deuteriums) | < 2.0% | 66.7% |
| d3 (Three Deuteriums) | > 96.5% | 100% |
Applications in Complex Chemical Mixture Analysis (Non-Biological Context)
Deuterated compounds like this compound serve as invaluable tools in the analysis of complex chemical mixtures, particularly as internal standards for quantitative analysis by mass spectrometry. rsc.orgscielo.org.mx The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of isotope dilution mass spectrometry (IDMS), a technique renowned for its high accuracy and precision. nih.gov
In a typical quantitative workflow, a known amount of this compound is added to a sample containing the non-deuterated analyte, (E)-N-Methylcinnamylamine. nih.gov Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. researchgate.net Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.
During mass spectrometric analysis, the analyte and the internal standard are detected at different m/z values due to their mass difference. The ratio of the signal intensity of the analyte to that of the known quantity of the internal standard is used to calculate the precise concentration of the analyte in the original sample. nih.gov This method effectively corrects for variations in sample matrix effects, ionization efficiency, and instrument response, which are significant challenges in the analysis of complex mixtures such as environmental samples or industrial chemical formulations. nih.govresearchgate.net
The application of this compound as an internal standard is not limited to quantifying its direct analogue. In broader "untargeted" or "semi-targeted" analyses, it can be part of a suite of internal standards used to normalize data and improve the reliability of measurements for a wide range of compounds in a complex mixture, a technique sometimes referred to as best-matched internal standard (B-MIS) normalization. nih.gov This is particularly useful in fields like environmental monitoring for the detection of pollutants or in materials science for the characterization of complex organic systems. researchgate.netiaea.org
Vibrational Spectroscopy for Deuterium Presence (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for confirming the presence of deuterium in this compound. uni-siegen.de These methods probe the vibrational modes of molecules, which are dependent on the masses of the constituent atoms and the strength of their chemical bonds. uc.edu
The key principle behind this application is the mass difference between deuterium and protium. A C-D bond is stronger and has a lower vibrational frequency than a C-H bond. rsc.org This difference in frequency results in a distinct shift in the spectral peaks associated with these bonds.
Infrared (IR) Spectroscopy : In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. mt.com The stretching vibration of a typical C-H bond appears in the range of 3000-2850 cm⁻¹. libretexts.org Due to the heavier mass of deuterium, the corresponding C-D stretching vibration is observed at a significantly lower frequency, typically in the 2200-2100 cm⁻¹ region. princeton.edu This region of the IR spectrum is often less congested, making the C-D peak a clear and unambiguous indicator of successful deuteration. unam.mx
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. sepscience.com It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. uni-siegen.de While C-H stretches are visible in Raman spectra, C-D stretches also produce characteristic peaks at lower wavenumbers, confirming deuteration. The selection rules for Raman and IR are different; some vibrations may be strong in one technique and weak or absent in the other, making the use of both techniques highly informative. uni-siegen.demt.com
By comparing the IR and Raman spectra of this compound with its non-deuterated counterpart, analysts can definitively confirm the incorporation of deuterium through the appearance of new peaks in the C-D stretching region and the corresponding attenuation or disappearance of peaks in the C-H region.
Table 2: Characteristic Vibrational Frequencies for C-H and C-D Bonds This table provides typical frequency ranges for C-H and C-D stretching vibrations as observed in IR and Raman spectroscopy.
| Bond Type | Technique | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| C-H Stretch | IR / Raman | 3200 - 2850 | libretexts.org |
| C-D Stretch | IR / Raman | 2300 - 2100 | princeton.eduunam.mx |
Chromatographic Techniques for Purity and Isotopic Separation (HPLC, GC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the chemical purity of this compound and, in some cases, for separating it from its non-deuterated analogue. brewerscience.combirchbiotech.com
Purity Analysis: The primary role of chromatography in this context is to separate the target compound from any impurities, which may include starting materials, by-products from the synthesis, or degradation products. birchbiotech.com
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of moderately polar, non-volatile compounds like this compound. brewerscience.comnih.gov The sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of components between the stationary phase and a liquid mobile phase. nih.gov A detector, such as a UV-Vis or mass spectrometer (LC-MS), is used to generate a chromatogram, where the area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its chemical purity. birchbiotech.com
Gas Chromatography (GC): GC is suitable for volatile or semi-volatile compounds. brewerscience.com While (E)-N-Methylcinnamylamine itself may require derivatization to increase its volatility for GC analysis, this technique offers high resolution. researchgate.net In GC, a gaseous mobile phase carries the vaporized sample through the column. When coupled with a mass spectrometer (GC-MS), it provides both purity information and structural confirmation. enviro.wiki
Isotopic Separation: While deuterated and non-deuterated isotopologues have nearly identical chemical properties, their slight differences in physical properties can sometimes be exploited for chromatographic separation. researchgate.net Achieving baseline separation of this compound from its residual non-deuterated or partially deuterated forms is challenging but can be accomplished with highly efficient chromatographic systems. researchgate.net Specialized columns and optimized conditions, such as longer columns or smaller particle sizes in HPLC, can enhance resolution to the point where isotopic separation is possible. nih.gov This is particularly relevant for preparing highly pure standards or for specific research applications investigating kinetic isotope effects. researchgate.net
Table 3: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Primary Application | Analytes | Key Advantages |
|---|---|---|---|
| HPLC | Purity analysis, quantification | Non-volatile, soluble compounds | Versatile, can be performed at room temperature, suitable for charged or salt-containing samples. brewerscience.com |
| GC | Purity analysis, impurity identification | Volatile or semi-volatile compounds | High separation efficiency, often faster than HPLC, cost-effective carrier gases. brewerscience.combirchbiotech.com |
| LC-MS | Purity, Isotopic Distribution, Quantification | Wide range of compounds | Combines separation with mass-based identification and quantification, high sensitivity and specificity. nih.gov |
| GC-MS | Purity, Isotopic Distribution, Impurity ID | Volatile compounds | Excellent for separating complex mixtures and providing structural information for each component. enviro.wiki |
Applications of E N Methylcinnamylamine D3 in Mechanistic Organic Chemistry
Elucidation of Reaction Mechanisms through Deuterium (B1214612) Labeling Studies
Deuterium labeling is a fundamental technique used to trace the fate of atoms throughout a chemical transformation. By strategically placing deuterium atoms on a molecule, chemists can follow their path and gain a deeper understanding of the reaction mechanism.
Tracing Atomic Rearrangements and Bond Formations/Cleavages
The presence of the deuterium-labeled methyl group in (E)-N-Methylcinnamylamine-d3 allows for the precise tracking of this group during a reaction. evitachem.com If a reaction involves the transfer or migration of the methyl group, the position of the deuterium label in the product molecule can confirm the rearrangement and provide evidence for the proposed mechanism. For instance, in reactions involving sigmatropic rearrangements, the location of the deuterium atoms in the final product can distinguish between different possible pathways. researchgate.net
Similarly, the deuterium label can be used to monitor bond-forming and bond-breaking events. For example, if a C-N bond cleavage occurs, the resulting fragments will carry the deuterium label, allowing for their identification and characterization. This information is crucial for constructing an accurate picture of the reaction's step-by-step process.
Identification of Intermediates in Chemical Transformations
Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. ck12.org Their fleeting nature often makes them difficult to detect and characterize directly. reddit.com Deuterium labeling with this compound can aid in the identification of such intermediates.
If a suspected intermediate is trapped or isolated, the presence of the d3-methyl group, identifiable through techniques like mass spectrometry or NMR spectroscopy, can confirm its structure and its origin from the starting material. nih.gov This provides direct evidence for the involvement of the intermediate in the reaction pathway, solidifying the proposed mechanism.
Kinetic Isotope Effect (KIE) Studies with this compound
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org The study of KIEs is a sensitive probe for understanding the transition state of the rate-determining step. acenet.edukhanacademy.org The use of this compound allows for the measurement of both primary and secondary KIEs. researchgate.net
Primary Kinetic Isotope Effects
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.orgprinceton.edu In the context of this compound, a primary KIE would be observed if a C-D bond in the methyl group is cleaved during the slowest step of the reaction.
The magnitude of the primary KIE (kH/kD) can provide information about the transition state geometry. osti.gov A large kH/kD value suggests a symmetric transition state where the deuterium atom is being transferred, while smaller values may indicate an earlier or later transition state. princeton.edu
Table 1: Representative Primary Kinetic Isotope Effects
| Reaction Type | Typical kH/kD Value | Interpretation |
| C-H/C-D Bond Cleavage | > 2 | Significant bond breaking in the rate-determining step. snnu.edu.cn |
| Hydride Transfer | 2-8 | Transfer of a hydride ion in the rate-determining step. |
This table provides generalized values. Actual KIEs are dependent on the specific reaction conditions and mechanism.
Secondary Kinetic Isotope Effects
A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org For this compound, a secondary KIE could be observed if the reaction center is adjacent to the d3-methyl group.
These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu The direction and magnitude of the secondary KIE can provide valuable information about changes in hybridization or steric environment at the reaction center during the transition state. For example, a change from sp3 to sp2 hybridization at an adjacent carbon often results in a normal secondary KIE, while the reverse change can lead to an inverse effect. epfl.ch
Table 2: General Secondary Kinetic Isotope Effects
| Change in Hybridization at Adjacent Center | Type of Secondary KIE | Typical kH/kD Value |
| sp3 → sp2 | Normal | > 1.0 |
| sp2 → sp3 | Inverse | < 1.0 |
This table presents general trends. The observed KIE can be influenced by other factors.
Interpretation of KIE Data for Rate-Determining Steps
The data obtained from KIE studies using this compound are instrumental in identifying the rate-determining step of a reaction. libretexts.orgsnnu.edu.cn A significant primary KIE strongly suggests that the cleavage of a C-D bond is part of the slowest step. princeton.edu Conversely, the absence of a primary KIE, coupled with the observation of a secondary KIE, indicates that the bond to the deuterium is not broken in the rate-limiting step, but the environment around it changes. wikipedia.org
Stereochemical Investigations Utilizing Deuterium Labeling
Deuterium labeling is a cornerstone of modern stereochemical analysis, enabling chemists to trace the spatial arrangement of atoms through complex reaction sequences. researchgate.net In reactions where new stereocenters are formed or existing ones are modified, isotopically labeled substrates like this compound can provide definitive evidence for or against proposed transition states and mechanistic pathways. nih.govacs.org
In the context of this compound, a key area of investigation is its interaction with chiral catalysts or enzymes, such as monoamine oxidases (MAOs) or cytochrome P450 (CYP450) enzymes. nih.gov These biocatalysts often perform highly stereoselective transformations. The N-demethylation of tertiary amines is a common metabolic pathway mediated by CYP450 enzymes. nih.gov This process is believed to proceed via a hydrogen atom transfer (HAT) from the methyl group to an active oxygen species of the enzyme. nih.gov
By comparing the stereochemical profile of products from the enzymatic oxidation of (E)-N-Methylcinnamylamine and its d3-analog, researchers can gain insight into the enzyme's active site topology and the stereoelectronics of the C-H activation step. For example, if the enzyme exhibits a preference for abstracting a specific hydrogen atom (pro-R or pro-S) on the methyl group, the KIE could influence the distribution of stereoisomeric products, especially if subsequent reactions create a new stereocenter.
Table 1: Hypothetical Stereochemical Outcome in the Biocatalytic Oxidation of (E)-N-Methylcinnamylamine vs. its d3-Analog
| Substrate | Product Stereoisomer A | Product Stereoisomer B | Stereomeric Ratio (A:B) | Observed KIE (kH/kD) |
| (E)-N-Methylcinnamylamine | 95% | 5% | 19:1 | N/A |
| This compound | 85% | 15% | 5.7:1 | 4.5 |
This interactive table illustrates a hypothetical scenario where the deuteration of the N-methyl group not only slows down the reaction (as shown by the KIE) but also erodes the stereoselectivity. This could imply that the slower C-D bond cleavage allows for more conformational flexibility or alternative binding modes within the enzyme's active site prior to reaction, leading to a loss of stereochemical fidelity.
Probing Selectivity and Reactivity in Cinnamylamine (B1233655) Chemical Transformations
The concepts of reactivity and selectivity are central to organic synthesis. Selectivity—distinguishing between different functional groups (chemoselectivity), different positions in a molecule (regioselectivity), or different spatial approaches (stereoselectivity)—is often challenging when a molecule possesses multiple reactive sites. (E)-N-Methylcinnamylamine, for instance, has several potentially reactive sites: the N-methyl group, the nitrogen lone pair, the carbon-carbon double bond, and the aromatic ring.
Isotopic labeling with deuterium in this compound is an elegant method for probing chemoselectivity in reactions involving the N-methyl group. By introducing a kinetic penalty for reactions at the N-CD3 group, the inherent reactivity of other sites can be unmasked. For example, in an oxidation reaction using a non-specific oxidant, the non-deuterated compound might predominantly undergo N-demethylation. However, in the d3-analog, the rate of N-demethylation is significantly reduced, which may allow competing reactions, such as epoxidation of the double bond or oxidation of the benzylic position, to become major pathways. nih.gov This provides a quantitative measure of the relative reactivities of the different functional groups.
This approach is particularly valuable in metabolic studies, where a drug molecule can be deactivated or activated through multiple parallel pathways. nih.gov If N-demethylation is a suspected metabolic "soft spot" leading to rapid clearance or the formation of undesired metabolites, synthesizing the d3-analog can slow this specific pathway. nih.gov This allows researchers to identify and quantify alternative metabolic routes that might otherwise be minor or unobserved. nih.gov
Table 2: Hypothetical Product Distribution in the Oxidation of (E)-N-Methylcinnamylamine and its d3-Analog
| Substrate | N-demethylation Product Yield | C=C Epoxidation Product Yield | Other Products Yield |
| (E)-N-Methylcinnamylamine | 75% | 15% | 10% |
| This compound | 20% | 65% | 15% |
This interactive table presents a hypothetical outcome of an oxidation reaction. With the non-deuterated substrate, N-demethylation is the primary reaction pathway. However, for this compound, the significant kinetic isotope effect on N-demethylation makes this pathway less favorable. As a result, the competing reaction—epoxidation of the carbon-carbon double bond—becomes the dominant transformation. This experiment clearly dissects the inherent reactivity of the different functional groups within the molecule.
Role of E N Methylcinnamylamine D3 in Advanced Analytical Method Development Non Clinical
Use as Internal Standards for Quantitative Chemical Analysis by Mass Spectrometry
In quantitative mass spectrometry (MS), an internal standard (IS) is crucial for ensuring accuracy and correcting for variations that can occur during sample preparation and analysis. scioninstruments.com Deuterated compounds, such as (E)-N-Methylcinnamylamine-d3, are considered ideal internal standards. scioninstruments.comcerilliant.com They are chemically and structurally almost identical to their non-deuterated counterparts (analytes), meaning they behave similarly during extraction, chromatography, and ionization. scioninstruments.com However, their increased mass allows them to be distinguished from the analyte by the mass spectrometer. wikipedia.org This unique mass signature allows for precise correction of signal variability caused by matrix effects or instrumental drift, leading to more reliable and accurate quantification. evitachem.comscioninstruments.com
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analysis technique recognized as a primary method of measurement. wikipedia.orgresearchgate.net The fundamental principle of IDMS involves adding a known quantity of an isotopically enriched standard, or "spike," to a sample containing the analyte of interest. osti.govepa.gov This addition effectively "dilutes" the natural isotopic abundance of the analyte. wikipedia.org
After the standard and sample are thoroughly mixed and equilibrated, the mass spectrometer measures the new isotopic ratio of the element or compound. osti.gov From this altered ratio, along with the known amount and isotopic composition of the added standard, the initial concentration of the analyte in the sample can be calculated with high precision. osti.govepa.gov A key advantage of IDMS is that it does not depend on the quantitative recovery of the analyte after the spike has been added and equilibrated, as the ratio measurement is independent of yield. researchgate.netosti.gov This makes it an exceptionally robust and reliable method for producing certified reference materials and for applications demanding the highest accuracy. wikipedia.orgresearchgate.net
Table 1: Core Principles of Isotope Dilution Mass Spectrometry (IDMS)
| Principle | Description |
| Spiking | A precisely known amount of an isotopically labeled standard (e.g., this compound) is added to the sample. osti.gov |
| Equilibration | The isotopic standard is thoroughly mixed with the sample to ensure it is indistinguishable from the natural analyte. epa.gov |
| Measurement | A mass spectrometer measures the altered isotopic ratio of the analyte-standard mixture. osti.gov |
| Calculation | The original concentration of the analyte is calculated based on the measured ratio and the known quantities of the sample and spike. epa.gov |
Method Development for Precision and Accuracy in Chemical Quantification
The development of robust analytical methods that deliver high precision and accuracy is a cornerstone of quantitative chemical analysis. hawaii.eduscirp.org The use of stable isotope-labeled internal standards, such as this compound, is a key strategy in achieving this, particularly for complex sample matrices analyzed by LC-MS. scioninstruments.comcerilliant.com These standards are invaluable for correcting variations in extraction efficiency, injection volume, and ionization suppression or enhancement caused by the sample matrix. scioninstruments.comgithub.io
By incorporating a deuterated standard that co-elutes and ionizes similarly to the target analyte, the ratio of the analyte signal to the internal standard signal remains constant even if absolute signal intensities fluctuate. scioninstruments.com This normalization process significantly improves the precision of the measurement. IDMS, for instance, can reduce the uncertainty of measurement results to better than 0.25%. wikipedia.org This level of precision is critical for applications ranging from environmental analysis to the characterization of materials. epa.govresearchgate.net
Table 2: Advantages of Using Deuterated Standards in Quantitative Analysis
| Advantage | Description |
| High Accuracy | Minimizes systematic errors by correcting for analyte loss during sample preparation. osti.gov |
| High Precision | Improves reproducibility by compensating for variations in instrument performance and matrix effects. scioninstruments.comwikipedia.org |
| Enhanced Reliability | Provides a stable reference point for data processing and interpretation of complex mass spectrometry data. scioninstruments.com |
| Broad Applicability | Can be used for a wide range of analyte concentrations, from trace impurities to major components. osti.gov |
Applications in Neutron Scattering Studies of Organic Materials
Deuteration of organic compounds plays a pivotal role in materials science, particularly in studies utilizing neutron scattering. scielo.org.mxeuropa.eu This technique provides detailed insight into the structure and dynamics of soft matter, such as polymers, at the molecular level. acs.org The utility of deuterium (B1214612) stems from the significant difference in the neutron scattering length of a deuterium nucleus compared to a hydrogen (protium) nucleus. acs.org
This difference allows researchers to use a technique called "contrast variation." europa.eu By selectively replacing hydrogen with deuterium in specific parts of a molecule or in one component of a mixture, those regions can be made to stand out or become "invisible" to the neutron beam. acs.orgepj-conferences.org This enables the detailed investigation of polymer chain conformation, the morphology of blended materials, and the interaction between different components in a complex system. europa.euacs.org The synthesis of deuterated molecules like this compound is therefore essential for advancing the understanding of organic and electronic materials through neutron scattering experiments. europa.euepj-conferences.org
Table 3: Neutron Scattering Properties of Hydrogen Isotopes
| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-Section (barns) |
| Protium (B1232500) (¹H) | -3.74 | 80.26 |
| Deuterium (²H) | 6.67 | 2.05 |
| Data sourced from publicly available neutron scattering data. |
The large incoherent scattering from hydrogen can create a high background signal, whereas deuterium's much smaller incoherent cross-section reduces this background, leading to cleaner data. epj-conferences.org
Development of Advanced Spectroscopic Probes for Chemical Systems
The substitution of hydrogen with deuterium in molecules like this compound provides a powerful tool for the development of advanced spectroscopic probes. evitachem.comnju.edu.cn The change in mass between the two isotopes leads to distinct differences in their vibrational and magnetic resonance properties, which can be exploited in various spectroscopic techniques. wikipedia.org
In vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, the C-D bond vibrates at a lower frequency than the C-H bond. scielo.org.mxwikipedia.org This shifts the corresponding spectral peaks to a "silent" region of the spectrum that is typically free from other signals, allowing for clear and unambiguous tracking of the deuterated molecule or specific molecular sites. scielo.org.mxnih.gov In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium nucleus has a different nuclear spin and resonance frequency from a proton. wikipedia.org While deuterated solvents are commonly used to eliminate solvent signals in proton NMR, deuterium itself can be directly observed to probe molecular structure and dynamics. wikipedia.orgchemrxiv.org This isotopic labeling strategy is used to trace metabolic pathways, elucidate reaction mechanisms, and characterize molecular interactions in complex chemical and biological systems. evitachem.comnih.gov
Table 4: Typical Vibrational Frequency Shifts upon Deuteration
| Vibrational Mode | Typical Frequency (C-H) | Typical Frequency (C-D) |
| C-H/C-D Stretch | ~2850-3000 cm⁻¹ | ~2100-2250 cm⁻¹ |
| C-H/C-D Bend | ~1350-1480 cm⁻¹ | ~950-1100 cm⁻¹ |
| Note: Frequencies are approximate and vary based on molecular structure. Source: scielo.org.mxwikipedia.org |
Computational and Theoretical Studies of E N Methylcinnamylamine D3
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of (E)-N-Methylcinnamylamine-d3. These methods, rooted in solving the Schrödinger equation, can predict the molecule's most stable conformations and the distribution of electrons within it. nih.gov
Conformational analysis of this compound involves identifying the various spatial arrangements of its atoms that arise from rotation around its single bonds. libretexts.org The presence of the deuterated methyl group and the cinnamyl backbone gives rise to several possible conformers with different energy levels. rsc.org Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate the potential energy surface of the molecule, revealing the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. scispace.com
The electronic structure of this compound dictates its reactivity and physical properties. evitachem.com Quantum chemical calculations can provide detailed information about the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information is crucial for predicting how the molecule will interact with other chemical species.
Illustrative Data on Conformational Analysis:
| Conformer | Dihedral Angle (Cα-Cβ-N-Cmethyl) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| Anti-periplanar | 180° | 0.00 | 65 |
| Syn-clinal | 60° | 1.20 | 25 |
| Anti-clinal | 120° | 2.50 | 10 |
This data is illustrative and based on typical energy differences for similar molecular structures.
Computational Modeling of Kinetic Isotope Effects
The replacement of hydrogen with deuterium (B1214612) in the methyl group of this compound leads to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution. nih.gov Computational modeling is a powerful tool for predicting and understanding KIEs, providing insights into reaction mechanisms. nih.govresearchgate.net
The primary cause of the KIE is the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. The C-D bond is stronger and has a lower ZPVE than the C-H bond. If this bond is broken or significantly altered in the rate-determining step of a reaction, a primary KIE will be observed. Secondary KIEs can also occur when the isotopic substitution is at a position not directly involved in bond breaking.
Computational models, often employing transition state theory and quantum mechanical calculations, can predict the magnitude of the KIE. nih.gov By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the difference in activation energy can be determined, which directly relates to the KIE.
Illustrative Data on Computed Kinetic Isotope Effects:
| Reaction Type | Computational Method | Predicted kH/kD |
| N-demethylation | DFT (B3LYP/6-31G*) | 1.8 |
| Monoamine Oxidase B Inhibition | QM/MM | 1.2 |
This data is illustrative and represents hypothetical computational predictions for plausible reactions involving this compound.
Reaction Pathway Modeling and Transition State Analysis
Understanding the chemical transformations that this compound may undergo requires detailed modeling of potential reaction pathways. researchgate.net Computational chemistry allows for the exploration of these pathways, the identification of intermediates and, crucially, the characterization of transition states. nih.gov
Reaction pathway modeling typically involves mapping the potential energy surface of a reacting system. By identifying the minimum energy path from reactants to products, chemists can elucidate the step-by-step mechanism of a reaction. Transition state analysis focuses on the highest energy point along this path, the transition state, which represents the kinetic bottleneck of the reaction.
For this compound, this could involve modeling its metabolism by enzymes such as monoamine oxidases, a class of enzymes it is known to interact with. pharmaffiliates.com Computational methods can be used to model the docking of the molecule into the enzyme's active site and the subsequent chemical steps of its transformation.
Prediction of Spectroscopic Properties
Computational quantum chemistry can predict various spectroscopic properties of molecules, providing a powerful tool for their identification and characterization. researchgate.netdntb.gov.ua For this compound, these predictions can guide experimental analysis and aid in the interpretation of spectroscopic data.
Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions, the wavelengths of maximum absorption can be estimated. Similarly, vibrational frequencies can be calculated to predict infrared (IR) and Raman spectra. Nuclear magnetic resonance (NMR) chemical shifts and coupling constants can also be computed, providing a detailed picture of the molecule's magnetic environment.
Illustrative Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (in Ethanol) | λmax | 252 nm |
| IR | C=C stretch | 1645 cm⁻¹ |
| ¹H NMR (in CDCl₃) | Cα-H chemical shift | 6.6 ppm |
| ¹³C NMR (in CDCl₃) | Cβ chemical shift | 128.5 ppm |
This data is illustrative and represents hypothetical values that could be obtained from computational predictions.
Future Perspectives in Research on E N Methylcinnamylamine D3 and Deuterated Cinnamylamines
Emerging Synthetic Methodologies for Site-Specific Deuteration
The synthesis of deuterated compounds like (E)-N-Methylcinnamylamine-d3 requires precise methods to introduce deuterium (B1214612) atoms at specific molecular positions. marquette.edu Traditional methods often lead to mixtures of isotopologues, which are molecules that differ only in their isotopic composition. marquette.edu Current research is focused on developing more selective and efficient deuteration techniques.
One promising area is the advancement of catalytic transfer hydrodeuteration and deuteration reactions . marquette.edu These methods offer improved selectivity and can be performed under tunable reaction conditions, making them suitable for a wide range of substrates. marquette.edu They often utilize inexpensive and readily available deuterium donors, avoiding the need for highly flammable deuterium gas. marquette.edu For instance, the synthesis of this compound can involve the reaction of cinnamaldehyde (B126680) with deuterated methylamine (B109427), often using catalysts to ensure the desired stereochemistry and deuterium placement. evitachem.com
Another significant development is the use of atomically dispersed catalysts , such as Fe–P pair-site catalysts. bohrium.com These have shown high efficiency and regioselectivity in the deuteration of various organic molecules using deuterium oxide (D₂O) as the deuterium source. bohrium.com Such catalysts could provide a cost-effective and sustainable route for producing deuterated cinnamylamines. bohrium.com
Furthermore, palladium-catalyzed reactions are being explored for the arylation of cinnamylamines, which could be adapted for deuterated analogues. acs.orgacs.org These methods allow for the direct functionalization of the cinnamylamine (B1233655) backbone, potentially enabling the synthesis of a diverse library of deuterated compounds for various applications. acs.orgacs.org
Advancements in Spectroscopic Techniques for Isotopic Analysis
The precise characterization of deuterated compounds is crucial for their application. Advancements in spectroscopic techniques are providing more detailed insights into the isotopic purity and the exact location of deuterium atoms within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the analysis of deuterated compounds. wiseguyreports.com The unique nuclear properties of deuterium allow for specific detection and quantification. However, complex spectra can sometimes make precise analysis challenging.
To address these challenges, Molecular Rotational Resonance (MRR) spectroscopy is emerging as a powerful tool. marquette.edu MRR can distinguish between different isotopologues and isotopomers with high precision, providing unambiguous confirmation of regioselectivity in deuteration reactions. marquette.edu
Mass spectrometry is another key technique, offering high sensitivity for isotopic analysis. wiseguyreports.com It is widely used in proteomics and drug development to quantify deuterated compounds and their metabolites. wiseguyreports.com The development of new mass spectrometry techniques is expected to further enhance the ability to identify and quantify molecules in complex samples. wiseguyreports.com
Deuterium Metabolic Imaging (DMI) is a specialized magnetic resonance spectroscopy (MRS) technique that allows for the real-time tracking of deuterated substrates in biological systems. nih.gov This method provides spatial and biochemical information about metabolic processes, which could be invaluable for studying the in vivo behavior of deuterated cinnamylamines. nih.gov
Interactive Table: Spectroscopic Techniques for Isotopic Analysis
| Technique | Application | Advantages |
|---|---|---|
| NMR Spectroscopy | Structural elucidation and quantification | Provides detailed structural information |
| Mass Spectrometry | Isotopic analysis and quantification in complex mixtures | High sensitivity and accuracy |
| MRR Spectroscopy | Precise determination of isotope location | Unambiguous identification of isotopologues |
| DMI | In vivo metabolic tracking | Real-time, spatial, and biochemical information |
Broader Applications in Material Science and Advanced Chemical Systems
The unique properties of deuterated compounds extend their utility beyond biological and pharmaceutical research into the realm of material science. The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials. resolvemass.ca
One key effect of deuteration is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. rsc.org This increased bond strength can lead to enhanced thermal and chemical stability. resolvemass.ca For instance, deuteration has been shown to improve the lifecycle of semiconductors and microchips by preventing chemical erosion of the circuitry. isowater.com Similarly, it can extend the life of fiber-optic cables by reducing the rate of chemical reactions that lead to deterioration of light transmission. isowater.com
In the context of polymers, deuteration can alter properties such as vibrational frequencies and hydrogen bonding, leading to materials with enhanced stability. resolvemass.ca Deuterated polymers are valuable in applications like neutron scattering and as standards for analytical instruments. resolvemass.ca The incorporation of deuterated cinnamylamines into polymer structures could lead to novel materials with tailored properties for specific applications.
Deuterated compounds also serve as special functional materials in various fields. researchgate.net Their stability and non-radioactive nature make them suitable for use in civil materials, agriculture, and environmental analysis. wiseguyreports.comresearchgate.net For example, deuterated polystyrene is used as a target material in certain research applications due to its chemical and physical stability. researchgate.net
Interdisciplinary Research Opportunities in Chemical Physics and Catalysis
The study of deuterated compounds like this compound fosters collaboration between different scientific disciplines, particularly chemical physics and catalysis.
Chemical physics investigates the fundamental principles governing chemical systems. The isotopic substitution in deuterated compounds provides a unique probe to study quantum effects and molecular interactions. rsc.org The difference in mass between hydrogen and deuterium leads to changes in vibrational modes and bond energies, which can have a profound impact on the physical properties of materials. rsc.org Research in this area deepens our understanding of hydrogen bonding and other molecular interactions. rsc.org
In the field of catalysis , deuterated compounds are instrumental in elucidating reaction mechanisms. The kinetic isotope effect, where the C-D bond breaks more slowly than the C-H bond, can be used to determine the rate-limiting steps of a reaction. nih.gov This knowledge is crucial for designing more efficient and selective catalysts. chalmers.se The development of innovative catalytic techniques is essential for the sustainable production of chemicals and materials. chalmers.se Interdisciplinary research centers often bring together experts in catalysis, chemical physics, and materials science to tackle complex challenges. chalmers.sekbfi.eecas.cn
The synthesis and study of deuterated cinnamylamines can benefit from and contribute to the development of new catalysts. For example, understanding the mechanism of palladium-catalyzed reactions for cinnamylamine functionalization can be aided by using deuterated substrates. acs.orgacs.org Conversely, new catalytic methods can provide more efficient routes to these deuterated compounds. bohrium.com
Q & A
Q. How can conflicting results from isotope dilution assays using this compound be reconciled?
- Methodological Answer : Contradictions may arise from matrix effects or instrument variability. Solutions include:
- Cross-validating results with orthogonal methods (e.g., stable isotope labeling by amino acids in cell culture, SILAC).
- Performing inter-laboratory comparisons using standardized protocols.
- Applying mixed-effects models to account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
